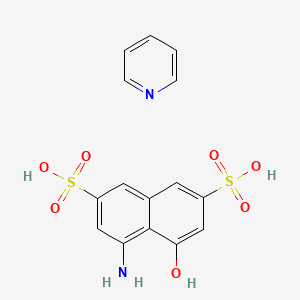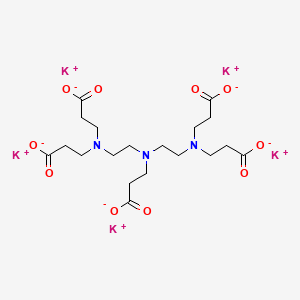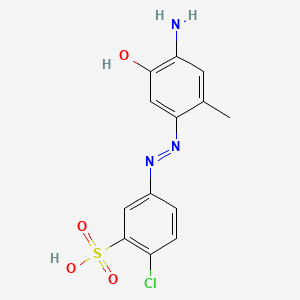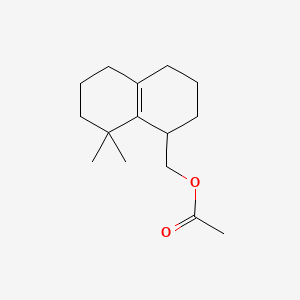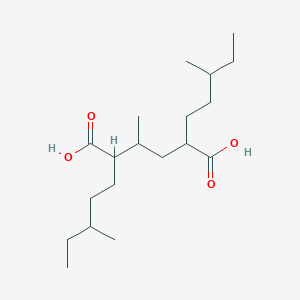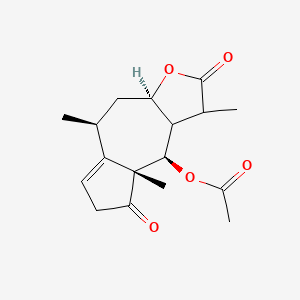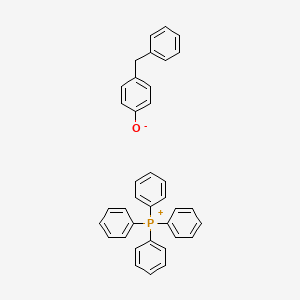
4-benzylphenolate;tetraphenylphosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzylphenolate;tetraphenylphosphanium is a chemical compound with the molecular formula C37H31OP. It consists of a tetraphenylphosphanium cation and a 4-benzylphenolate anion. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylphenolate;tetraphenylphosphanium typically involves the reaction of tetraphenylphosphonium chloride with 4-benzylphenol. The reaction is usually carried out under inert gas conditions (such as nitrogen or argon) to prevent oxidation and other side reactions. The reaction can be represented as follows:
Ph4PCl+C6H5CH2OH→Ph4P+C6H4CH2O−
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions
4-benzylphenolate;tetraphenylphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The phenolate anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while substitution reactions can produce various substituted phenolates .
科学研究应用
4-benzylphenolate;tetraphenylphosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials .
作用机制
The mechanism of action of 4-benzylphenolate;tetraphenylphosphanium involves its interaction with molecular targets such as enzymes and receptors. The phenolate anion can act as a nucleophile, participating in various biochemical reactions. The tetraphenylphosphanium cation can stabilize the compound and facilitate its interactions with other molecules .
相似化合物的比较
Similar Compounds
Tetraphenylphosphonium chloride: Similar in structure but lacks the benzylphenolate anion.
Tetraphenylphosphonium bromide: Another similar compound with bromide instead of chloride.
Tetraphenylarsonium salts: Similar cationic structure but with arsenic instead of phosphorus.
Uniqueness
4-benzylphenolate;tetraphenylphosphanium is unique due to the presence of both the tetraphenylphosphanium cation and the 4-benzylphenolate anion. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
94230-94-1 |
|---|---|
分子式 |
C37H31OP |
分子量 |
522.6 g/mol |
IUPAC 名称 |
4-benzylphenolate;tetraphenylphosphanium |
InChI |
InChI=1S/C24H20P.C13H12O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-20H;1-9,14H,10H2/q+1;/p-1 |
InChI 键 |
PQGMDYLPHAAYLO-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-].C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


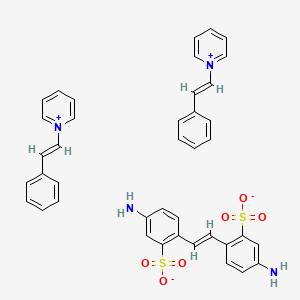

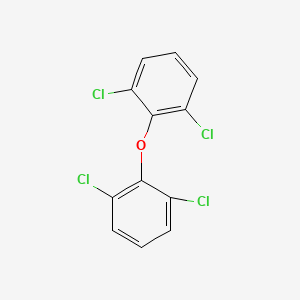
![Ethyl 2-phenylbicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12674617.png)

